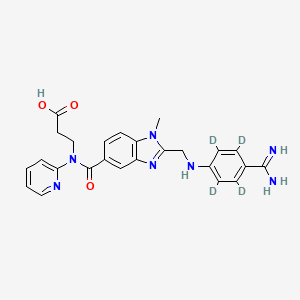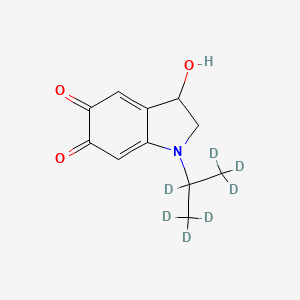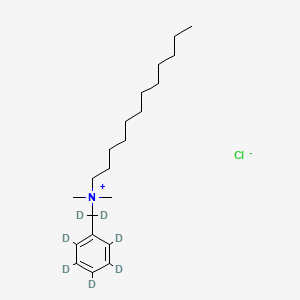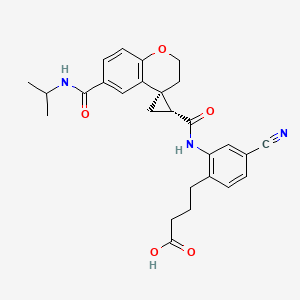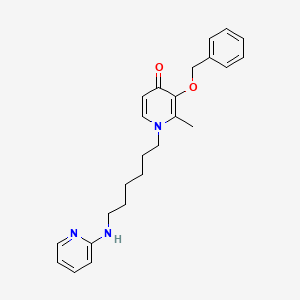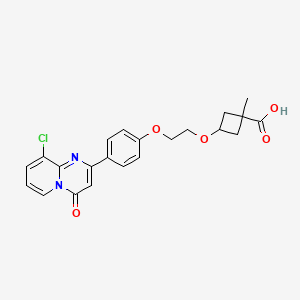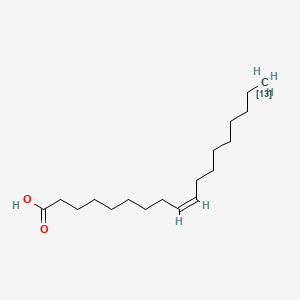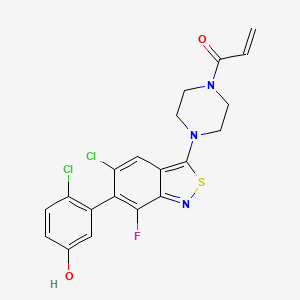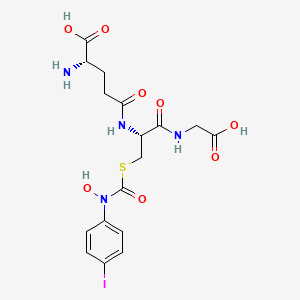
Glyoxalase I inhibitor 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyoxalase I inhibitor 4 is a compound that inhibits the activity of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Glyoxalase I catalyzes the conversion of hemithioacetal, formed spontaneously from methylglyoxal and glutathione, to S-d-lactoylglutathione. Inhibitors of glyoxalase I, such as this compound, are of significant interest due to their potential therapeutic applications in diseases where methylglyoxal accumulation is detrimental, such as cancer and diabetes .
Méthodes De Préparation
The synthesis of Glyoxalase I inhibitor 4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes often employ techniques such as ligand-based pharmacophore modeling and molecular docking to identify potent inhibitors . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Glyoxalase I inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Applications De Recherche Scientifique
Glyoxalase I inhibitor 4 has a wide range of scientific research applications:
Chemistry: It is used to study the glyoxalase system and its role in detoxifying methylglyoxal.
Biology: It helps in understanding the cellular mechanisms involved in methylglyoxal detoxification and the role of glyoxalase I in various biological processes.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, where glyoxalase I is overexpressed, and diabetes, where methylglyoxal accumulation is harmful
Industry: It is used in the development of new drugs and therapeutic agents targeting glyoxalase I.
Mécanisme D'action
Glyoxalase I inhibitor 4 exerts its effects by inhibiting the activity of glyoxalase I, thereby preventing the conversion of hemithioacetal to S-d-lactoylglutathione. This inhibition leads to the accumulation of methylglyoxal, which can induce cytotoxicity through the formation of advanced glycation end-products, oxidative stress, and apoptosis. The molecular targets and pathways involved include the glyoxalase system and the detoxification pathways of methylglyoxal .
Comparaison Avec Des Composés Similaires
Glyoxalase I inhibitor 4 can be compared with other glyoxalase I inhibitors such as nordihydroguaiaretic acid and myricetin. While all these compounds inhibit glyoxalase I, this compound is unique due to its specific binding affinity and potency. Similar compounds include:
Propriétés
Formule moléculaire |
C17H21IN4O8S |
|---|---|
Poids moléculaire |
568.3 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(4-iodophenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H21IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-/m0/s1 |
Clé InChI |
OJPYMPVXRVDUCI-RYUDHWBXSA-N |
SMILES isomérique |
C1=CC(=CC=C1N(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I |
SMILES canonique |
C1=CC(=CC=C1N(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


